A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-diaminobenzoate
A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-diaminobenzoate
This guide provides an in-depth exploration of the synthesis of Methyl 2,3-diaminobenzoate, a valuable intermediate in the pharmaceutical industry for the preparation of various therapeutic agents.[1][2] The primary focus of this document is the efficient esterification of 2,3-diaminobenzoic acid, offering researchers, scientists, and drug development professionals a detailed protocol, mechanistic insights, and practical guidance for this crucial chemical transformation.
Introduction: The Significance of Methyl 2,3-diaminobenzoate
Methyl 2,3-diaminobenzoate serves as a key building block in the synthesis of a range of pharmacologically active molecules.[2] Its utility is demonstrated in the preparation of compounds such as methyl 2-ethoxy-4-carboxylate-3-hydro-benzimidazole, a precursor for the synthesis of candesartan, an angiotensin II receptor blocker used to treat hypertension.[1] Furthermore, derivatives of this compound have been investigated for their potential anticancer activities.[1] The strategic importance of this intermediate necessitates a reliable and well-understood synthetic route to ensure high purity and yield, which this guide aims to provide.
The Chemical Transformation: Fischer-Speier Esterification
The synthesis of Methyl 2,3-diaminobenzoate from 2,3-diaminobenzoic acid is typically achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In the context of this synthesis, methanol is used as both the reactant and the solvent, and an acid catalyst facilitates the reaction.
Mechanistic Insights: The Role of Thionyl Chloride
While traditional Fischer esterification employs strong protic acids like sulfuric acid, a highly effective variation utilizes thionyl chloride (SOCl₂).[4][5] The addition of thionyl chloride to methanol generates anhydrous hydrogen chloride (HCl) in situ. This method is particularly advantageous as it provides a constant supply of the acid catalyst and also acts as a dehydrating agent, reacting with the water produced during the esterification to drive the equilibrium towards the product side.[5]
The reaction mechanism proceeds as follows:
-
Generation of the Catalyst: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride. The generated HCl then protonates the carbonyl oxygen of the 2,3-diaminobenzoic acid.
-
Activation of the Carboxylic Acid: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product, Methyl 2,3-diaminobenzoate.
Caption: Mechanism of Fischer-Speier Esterification using Thionyl Chloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Methyl 2,3-diaminobenzoate.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 3.04 g | 0.02 |
| Methanol | CH₄O | 32.04 | 50 mL | - |
| Thionyl chloride | SOCl₂ | 118.97 | 2.5 mL | 0.03 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3.04 g (0.02 mol) of 2,3-diaminobenzoic acid.
-
Dissolution: Add 50 mL of methanol to the flask and stir the mixture until the solid is fully dissolved.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly and dropwise, add 2.5 mL (0.03 mol) of thionyl chloride to the stirred solution. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: Experimental Workflow for the Synthesis of Methyl 2,3-diaminobenzoate.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting eluent system is 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 hexane:ethyl acetate.
Product Characterization
The identity and purity of the synthesized Methyl 2,3-diaminobenzoate should be confirmed by various spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at around 3.8-3.9 ppm.
-
The aromatic protons will appear as multiplets in the region of 6.5-7.5 ppm.
-
The two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, they are expected around 4.5-5.0 ppm.[6]
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1700-1730 cm⁻¹.
-
The N-H stretching vibrations of the primary amine groups will be visible as two bands in the region of 3300-3500 cm⁻¹.
-
C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will be in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of Methyl 2,3-diaminobenzoate.
-
Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 135, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 107.[1][2]
-
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,3-Diaminobenzoic Acid: This compound is a skin and eye irritant.[7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[8][9][10][11][12] It can cause blindness and damage to the central nervous system.[8] Handle with extreme care in a fume hood, away from ignition sources.
-
Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[7][13][14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[13][15] Always handle thionyl chloride with extreme caution, using appropriate gloves and eye protection, and ensure it does not come into contact with water or moisture.[14][16]
Conclusion
The synthesis of Methyl 2,3-diaminobenzoate via the Fischer-Speier esterification of 2,3-diaminobenzoic acid using methanol and thionyl chloride is a robust and efficient method. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and essential safety considerations. By understanding the mechanistic nuances and adhering to the outlined procedures, researchers can confidently and safely produce this valuable pharmaceutical intermediate for their drug discovery and development endeavors.
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